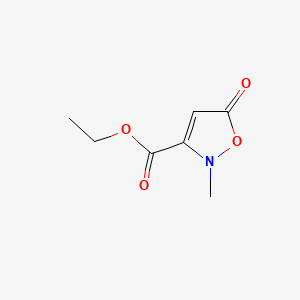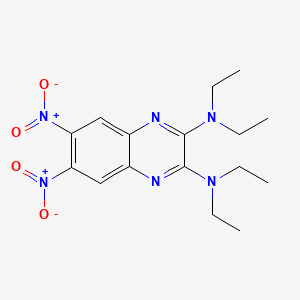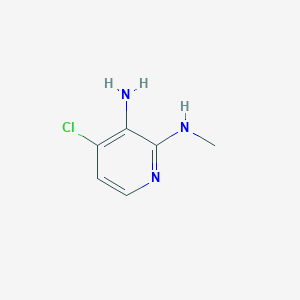
2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1H-benzimidazole-5-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a sulfonic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the benzodiazole ring and the sulfonic acid group. Common reagents used in these reactions include naphthol, octadecylamine, and sulfonating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonic acid group to a sulfonate ester.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting or activating certain enzymes .
類似化合物との比較
Similar Compounds
1-(1-hydroxynaphthalen-2-yl)ethanone: A simpler naphthalene derivative with similar structural features.
1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone: A chlorinated derivative with different reactivity.
1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone: A brominated derivative with unique properties
Uniqueness
2-(1-hydroxynaphthalen-2-yl)-1-octadecyl-1,3-benzodiazole-5-sulfonic acid is unique due to its combination of a naphthalene ring, a benzodiazole ring, and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C35H48N2O4S |
|---|---|
分子量 |
592.8 g/mol |
IUPAC名 |
2-(1-hydroxynaphthalen-2-yl)-1-octadecylbenzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C35H48N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-33-25-23-29(42(39,40)41)27-32(33)36-35(37)31-24-22-28-20-17-18-21-30(28)34(31)38/h17-18,20-25,27,38H,2-16,19,26H2,1H3,(H,39,40,41) |
InChIキー |
DRQKXDPEQDMJLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=C(C4=CC=CC=C4C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;dihydrate](/img/structure/B12469357.png)
![4-Bromo-2,6-bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B12469358.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469364.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469366.png)
![N-{[(2-hydroxy-2-phenylethyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12469392.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)alaninamide](/img/structure/B12469399.png)
![5,6-dimethyl-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469409.png)


![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469425.png)
![3,5-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469435.png)
![(2E)-3-[2-(benzyloxy)-5-iodophenyl]prop-2-enoic acid](/img/structure/B12469438.png)


